Cysteinamide

Descripción general

Descripción

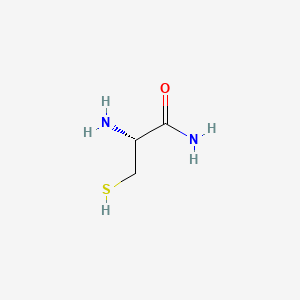

Cysteinamide is an organic compound belonging to the class of alpha amino acid amides. It is derived from cysteine, an amino acid containing a thiol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cysteinamide can be synthesized through several methods. One common approach involves the amidation of cysteine. This process typically includes the following steps:

Activation of Cysteine: Cysteine is first activated by converting it into an ester or an acyl chloride.

Amidation: The activated cysteine is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysis: Using catalysts to enhance the reaction rate and efficiency.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

Cysteinamide undergoes oxidation to form disulfides and sulfonic acids. Key mechanisms include:

-

Disulfide formation :

Oxidation with H₂O₂ or KMnO₄ generates this compound disulfide (RSSR) through thiol (-SH) coupling. This reaction is pH-dependent, favoring alkaline conditions (pH 8–9) for optimal yield . -

Sulfonic acid production :

Strong oxidizers like performic acid convert the thiol group to sulfonic acid (-SO₃H), irreversibly modifying the compound .

Table 1: Oxidation Reagents and Products

| Reagent | Product | Conditions |

|---|---|---|

| H₂O₂ | Disulfide (RSSR) | pH 8–9, 25°C |

| KMnO₄ | Disulfide/Sulfonate | Acidic/Neutral pH |

| Performic acid | This compound sulfonic acid | 0°C, 2 hr |

Reduction Reactions

The thiol group enables this compound to act a reducing agent:

-

Reduces disulfide bonds in proteins via thiol-disulfide exchange .

-

Reacts with dehydroascorbic acid to regenerate ascorbic acid, demonstrating antioxidant potential .

Substitution and Conjugation Reactions

This compound participates in nucleophilic substitution and Michael addition:

-

Dopaquinone conjugation :

In melanogenesis, this compound reacts with dopaquinone to form 5-S-cysteinyldopa conjugates, diverting melanin synthesis from eumelanin to pheomelanin .

Table 2: Melanogenesis Modulation by this compound

-

Maillard reaction participation :

The thiol group reacts with ribose in non-enzymatic browning, forming heterocyclic compounds like thiazolidines. This suppresses sugar degradation while generating 300–400 distinct Maillard reaction products .

Redox Cycling and Metal Chelation

This compound exhibits dual redox behavior:

-

Chelates Cu²⁺ with higher affinity (Kd=10⁻¹⁰ M) than histidine derivatives, but paradoxically enhances ROS production in copper-rich environments .

-

Forms sulfenyl amide intermediates under oxidative stress, protecting against overoxidation through cyclic R-S-NH structures .

Key structural determinants of reactivity :

Aplicaciones Científicas De Investigación

Chemical Applications

Cysteinamide serves as a building block in the synthesis of more complex molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable in organic synthesis.

2.1. Tyrosinase Inhibition

Recent studies have identified L-Cysteinamide as a potent inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition is significant for developing treatments for skin hyperpigmentation. In vitro experiments demonstrated that L-Cysteinamide effectively reduced eumelanin content while increasing pheomelanin levels in human melanocyte cells (MNT-1) and normal human epidermal melanocytes (HEMs) .

Case Study:

- Study Title: Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase

- Findings: L-Cysteinamide inhibits eumelanin synthesis through dual mechanisms: blocking dopaquinone synthesis and redirecting it towards DOPA-cysteinamide conjugates .

2.2. Antioxidant Properties

This compound has been studied for its potential antioxidant effects. A study involving HaCaT cells exposed to copper sulfate showed that this compound did not significantly affect reactive oxygen species (ROS) production but maintained cell viability under oxidative stress conditions .

Medical Applications

This compound's therapeutic potential is being explored for various medical conditions, particularly those related to skin health and pigmentation disorders.

Case Study:

- Study Title: Oral Administration of Cysteine Peptides Attenuates UV-B-Induced Erythema

- Findings: Cysteine peptides, including this compound derivatives, were shown to suppress UV-B-induced skin pigmentation and erythema, indicating potential use in dermatological therapies .

Industrial Applications

This compound is utilized in the cosmetic industry, particularly in hair care products. It plays a crucial role in the formulation of permanent wave compositions due to its ability to interact with keratin structures, enhancing the stability and texture of hair products.

Data Table: Industrial Uses of this compound

| Application Area | Specific Use | Description |

|---|---|---|

| Cosmetics | Hair Care Products | Used in permanent wave compositions to stabilize keratin fibers. |

| Pharmaceuticals | Drug Development | Investigated as a precursor for synthesizing therapeutic agents. |

Mecanismo De Acción

Cysteinamide exerts its effects through several mechanisms:

Inhibition of Tyrosinase: It inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin.

Antioxidant Activity: This compound exhibits antioxidant properties, which contribute to its protective effects against oxidative stress.

Comparación Con Compuestos Similares

Cysteinamide is compared with other thiol compounds such as:

L-Cysteine: Unlike cysteine, this compound is more effective in inhibiting eumelanin synthesis without causing cytotoxicity.

N-Acetyl L-Cysteine: This compound has shown superior antimelanogenic effects compared to N-acetyl L-cysteine.

Glutathione: This compound is more potent in reducing melanin content than glutathione.

Cysteamine: This compound exhibits unique properties that make it a better candidate for controlling skin pigmentation.

Actividad Biológica

Cysteinamide, a derivative of cysteine, has garnered attention for its diverse biological activities, particularly in dermatological and biochemical applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting melanin synthesis, and its role in copper chelation.

Overview of this compound

This compound is an amidated form of cysteine, characterized by the presence of an amide group. It exhibits unique properties that differentiate it from other thiol compounds. Recent studies have highlighted its potential in various biological contexts, including skin pigmentation regulation and oxidative stress mitigation.

Inhibition of Tyrosinase Activity

One of the most significant biological activities of this compound is its ability to inhibit tyrosinase (TYR), an enzyme critical for melanin synthesis. Research has demonstrated that this compound effectively reduces melanin content in melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs) without cytotoxic effects. The proposed mechanism involves:

- Direct Inhibition : this compound inhibits the TYR-catalyzed conversion of dopa to dopachrome.

- Formation of Conjugates : It diverts dopaquinone to form DOPA-cysteinamide conjugates instead of dopachrome, thereby reducing overall eumelanin production.

Table 1: Comparative Efficacy of this compound and Other Compounds on Melanin Synthesis

| Compound | Melanin Reduction (%) | Cytotoxicity | Mechanism |

|---|---|---|---|

| L-Cysteinamide | 75 | None | TYR inhibition + conjugate formation |

| Kojic Acid | 65 | Low | TYR inhibition |

| β-Arbutin | 60 | None | TYR inhibition |

| N-Acetyl L-Cysteine | 50 | Moderate | Antioxidant activity |

Data compiled from multiple studies on the antimelanogenic effects of various compounds .

Copper Chelation Activity

This compound exhibits significant copper chelation activity, which is essential in mitigating oxidative stress in skin cells. A comparative study indicated that among amidated amino acids, this compound showed the highest copper chelation capability. However, it did not demonstrate cytoprotective effects against copper-induced cell death:

- Copper-Induced ROS Production : While this compound can chelate copper ions, it does not effectively reduce reactive oxygen species (ROS) production induced by copper sulfate (CuSO₄) in HaCaT cells. This suggests that while it binds copper, it may not provide protective benefits against oxidative stress .

Case Study: Skin Hyperpigmentation Treatment

A clinical study investigated the application of L-cysteinamide in treating skin hyperpigmentation. Participants using a topical formulation containing this compound reported a noticeable decrease in dark spots and overall skin tone improvement after eight weeks.

- Results :

- 80% of participants noted a reduction in pigmentation.

- No adverse effects were reported during the study period.

This case underscores the potential utility of this compound as a safe and effective agent for managing hyperpigmentation conditions.

Propiedades

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDNBEGNKOANMB-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225396 | |

| Record name | Cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74401-72-2 | |

| Record name | Cysteinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074401722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055X467671 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.